Ethyl 1,8-naphthyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
388565-59-1 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl 1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-6-5-8-4-3-7-12-10(8)13-9/h3-7H,2H2,1H3 |
InChI Key |
VHGWZOOACAZJFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of Ethyl 1,8 Naphthyridine 2 Carboxylate
Reactions at the Naphthyridine Ring System
The reactivity of the 1,8-naphthyridine (B1210474) core is influenced by the presence of two electron-withdrawing nitrogen atoms, which generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. wikipedia.org
Electrophilic Aromatic Substitution (EAS) Reactions
The 1,8-naphthyridine nucleus is electron-deficient, making electrophilic aromatic substitution challenging. However, under certain conditions, substitution can occur. The presence of activating groups on the ring can facilitate these reactions.
Unusual nitration has been observed in substituted 7-amino-1,8-naphthyridine derivatives. researchgate.net Diazotization of these compounds in the presence of sodium nitrite (B80452) can lead to a mixture of hydroxy and hydroxy nitro derivatives, with the outcome dependent on substituents, their position, the amount of sodium nitrite, and the reaction temperature. researchgate.net This suggests that the electronic properties of the substituents play a crucial role in directing the electrophilic nitration. researchgate.net
While specific examples of direct halogenation on ethyl 1,8-naphthyridine-2-carboxylate are not extensively documented in readily available literature, the synthesis of 2-chloro-3-formyl-1,8-naphthyridine via a Vilsmeier-Haack type reaction on N-(pyridin-2-yl)acetamide indicates that electrophilic substitution can be achieved at specific positions under the right conditions. ekb.eg
Nucleophilic Aromatic Substitution (NAS) Reactions
The electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is particularly enhanced at positions ortho and para to the ring nitrogens. wikipedia.orgmasterorganicchemistry.comnih.gov
A classic example of NAS on nitrogen-containing heterocycles is the Chichibabin reaction, which typically involves amination at the C2 position. While direct amination of the unsubstituted 1,8-naphthyridine can be complex, derivatives with leaving groups are more amenable to substitution. For instance, the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) proceeds via an addition-elimination mechanism. nih.gov The reactivity is influenced by the nature of the substituent, with electron-withdrawing groups like cyano enhancing the reaction rate. nih.gov
In the case of substituted 1,8-naphthyridines, nucleophilic substitution of a chloro group at the 5-position with benzylamine (B48309) and triethylene glycol has been reported, demonstrating the feasibility of displacing leaving groups on the naphthyridine core with various nucleophiles. uobaghdad.edu.iqresearchgate.net
| Reaction Type | Substrate | Reagent/Conditions | Product(s) | Reference(s) |
| Nitration | Substituted 7-Amino-1,8-naphthyridine | Diazotization, Sodium Nitrite | Hydroxy and Hydroxy Nitro derivatives | researchgate.net |
| Nucleophilic Substitution | 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Benzylamine, 120 °C | 5-(Benzylamino)-2-morpholino-1,8-naphthyridine-4-carboxylic acid | researchgate.net |
| Nucleophilic Substitution | 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Triethylene glycol, KOH, THF, 80 °C | 5-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)-2-morpholino-1,8-naphthyridine-4-carboxylic acid | researchgate.net |
Oxidation and Reduction Pathways of the Naphthyridine Core
The 1,8-naphthyridine ring can undergo both oxidation and reduction, leading to a variety of functionalized derivatives.
Oxidation: N-oxidation of the nitrogen atoms in the 1,8-naphthyridine ring is a common transformation. This can be achieved using various oxidizing agents. The resulting N-oxides can then be used in further synthetic manipulations, such as the introduction of substituents at the C2 position.
Reduction: Catalytic hydrogenation is a common method for the reduction of the 1,8-naphthyridine ring. However, the conditions required are typically more forcing than those for the reduction of alkenes or alkynes due to the aromaticity of the heterocyclic system. libretexts.org The reduction of carboxylic acid derivatives like esters to alcohols often requires strong reducing agents and is generally more difficult than the reduction of aldehydes or ketones. libretexts.org
A study on the iridium-catalyzed transfer hydrogenation of 2-phenyl-1,8-naphthyridine (B10842077) using indoline (B122111) as the hydrogen source demonstrated the reduction of the naphthyridine ring. nih.gov The reaction proceeds via hydrometallation and subsequent alcoholysis of the iridium complex. nih.gov The electronic nature of substituents on the phenyl ring was found to influence the reaction yield, with electron-withdrawing groups leading to higher yields. nih.gov
Transformations of the Ester Moiety (this compound)
The ethyl ester group at the 2-position of the naphthyridine ring provides a versatile handle for further chemical modifications.
Hydrolysis to 1,8-Naphthyridine-2-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation. This reaction can be carried out under either acidic or basic conditions.
Basic hydrolysis, often referred to as saponification, is typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. rsc.orgnih.gov This reaction is generally irreversible and proceeds to completion. rsc.orgnih.gov For example, 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl esters can be hydrolyzed by refluxing with 10% aqueous sodium hydroxide solution. rsc.orgnih.gov
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. To drive the reaction towards the carboxylic acid, a large excess of water is typically used. organic-chemistry.org
| Substrate | Reagent/Conditions | Product | Reference(s) |
| 1-Alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl esters | 10% NaOH, EtOH, reflux 2h | 1-Alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | rsc.orgnih.gov |
| 6-Nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Iron, HCl, Water, 90°C, 6h | 6-Amino-2-morpholino-1,8-naphthyridine-4-carboxylic acid | uobaghdad.edu.iqresearchgate.netrdd.edu.iq |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases and is a valuable tool for modifying the ester functionality. researchgate.netrsc.orgmasterorganicchemistry.com
The reaction of (hetero)aryl esters with phenols can be efficiently catalyzed by readily available and inexpensive alkali metal species like potassium carbonate. rsc.orgrsc.orgresearchgate.net This method provides an environmentally friendly approach to aryl esters. rsc.orgrsc.org The reaction is believed to proceed via C(acyl)-O bond cleavage, facilitated by the potassium catalyst. researchgate.net While a broad range of (hetero)aromatic esters undergo this transformation, alkyl esters are generally unreactive under these conditions. rsc.org
The choice of catalyst and reaction conditions is crucial for successful transesterification. Both acid and base-catalyzed methods follow an addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com
Amidation and Reduction of the Ester Group
The ethyl ester group at the C-2 position is a key site for derivatization, allowing for its conversion into amides and alcohols, which serve as important precursors for further functionalization.
Amidation: The conversion of the ethyl ester to a carboxamide is a common strategy. While direct aminolysis can be challenging, a highly effective and widely used two-step procedure involves the initial hydrolysis of the ester to its corresponding carboxylic acid, followed by amide bond formation. The resulting 1,8-naphthyridine-2-carboxylic acid can then be coupled with a variety of primary or secondary amines. Standard coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like anhydrous dichloromethane (B109758) can facilitate this transformation efficiently. organic-chemistry.org Another reported method involves heating the carboxylic acid intermediate with the desired amine in a sealed tube to yield the final carboxamide product. researchgate.netnih.gov
Reduction: The ester group can be reduced to a primary alcohol, yielding (1,8-naphthyridin-2-yl)methanol. This transformation is typically accomplished using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of esters and carboxylic acids to primary alcohols. researchgate.netmasterorganicchemistry.com The reaction is generally carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comekb.eg In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. nih.govresearchgate.net
Table 1: Representative Reactions of the Ester Group
| Transformation | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| Amidation | 1,8-Naphthyridine-2-carboxylic acid | 1. Amine, 1,1'-Carbonyldiimidazole (CDI), Dichloromethane (DCM), reflux | 1,8-Naphthyridine-2-carboxamide |
Introduction of Functional Groups on the Naphthyridine Scaffold
Functionalizing the core heterocyclic structure is crucial for modulating the electronic and steric properties of the molecule. Electrophilic substitution reactions are primary methods for introducing new groups onto the naphthyridine rings.
Halogenation Reactions
Halogenation, particularly bromination, provides a key intermediate for subsequent cross-coupling reactions. The electron-withdrawing nature of the ester at the C-2 position directs electrophilic attack to the adjacent C-3 position. The bromination of the related 1,8-naphthyridine-2-carboxylic acid has been successfully achieved using molecular bromine (Br₂) in a polar solvent like glacial acetic acid, yielding the 3-bromo derivative. This halogenated product is a valuable building block for further diversification.
Table 2: Halogenation of the 1,8-Naphthyridine Scaffold
| Reaction | Substrate | Reagents and Conditions | Product |
|---|
Nitration and Sulfonation
Nitration: The introduction of a nitro group (—NO₂) onto the 1,8-naphthyridine ring system has been documented, confirming the viability of this modification. For instance, the synthesis of 6-nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acid demonstrates that the naphthyridine scaffold can undergo nitration. wikipedia.orgacs.org However, specific protocols for the direct nitration of this compound are not extensively detailed in the reviewed literature, and the reaction may be complicated by the electron-deficient nature of the ring system.
Sulfonation: The direct introduction of a sulfonic acid group (—SO₃H) onto the 1,8-naphthyridine core via electrophilic sulfonation is not a well-documented transformation. Attempts to sulfonate similar fused aromatic systems have sometimes resulted in intractable products, suggesting potential difficulties with this reaction. researchgate.net The formation of sulfonamides via the reaction of an amino-naphthyridine with a sulfonyl chloride is a known process, but this involves the formation of a C-N-S linkage rather than a direct C-S bond to the ring. nih.gov
Alkylation and Acylation
Direct Friedel-Crafts alkylation and acylation reactions are generally challenging to perform on the 1,8-naphthyridine scaffold. masterorganicchemistry.comwikipedia.org These reactions typically require an electron-rich aromatic substrate and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The 1,8-naphthyridine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms. Furthermore, these nitrogen atoms can act as Lewis bases and coordinate with the catalyst, leading to its deactivation and inhibiting the reaction. wikipedia.org Consequently, these classic electrophilic substitution methods are not considered facile routes for the functionalization of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the 1,8-naphthyridine library.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling reaction is a highly effective method for creating new C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. aarhat.com Halogenated derivatives, such as Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate, are excellent substrates for this reaction.
The coupling of the 3-bromo derivative with various aryl or vinyl boronic acids or their corresponding esters can be achieved under standard Suzuki conditions. These conditions typically involve a palladium catalyst like Pd(dppf)Cl₂ or Pd(OAc)₂, a base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or an organic base like diisopropylethylamine (DIPEA), and a suitable solvent system, which can include toluene, tetrahydrofuran (THF), or aqueous mixtures. acs.orgaarhat.com This reaction provides a straightforward route to 3-aryl-1,8-naphthyridine-2-carboxylates, which are of significant interest in various research fields.
Table 3: Representative Suzuki-Miyaura Coupling Reaction
| Reaction Type | Substrate | Coupling Partner | Reagents and Conditions | Product Example |
|---|
Sonogashira Coupling Reactions
The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The derivatization of the 1,8-naphthyridine ring system using this methodology allows for the introduction of various alkynyl moieties, which can serve as precursors for more complex structures or as pharmacophores themselves.
While specific studies on the Sonogashira coupling of ethyl 7-halo-1,8-naphthyridine-2-carboxylate are not extensively documented in the reviewed literature, the general principles of this reaction are well-established and can be applied to this substrate. The reactivity of the halo-naphthyridine is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the naphthyridine ring. The electron-withdrawing nature of the two nitrogen atoms in the 1,8-naphthyridine scaffold can enhance the reactivity of the halide towards oxidative addition to the palladium(0) catalyst.
A typical Sonogashira coupling protocol would involve the reaction of ethyl 7-halo-1,8-naphthyridine-2-carboxylate with a terminal alkyne in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Table 1: Representative Conditions for Sonogashira Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 85-95 |
| 2 | 3-Iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | DIPEA | DMF | RT | 90 |
| 3 | 2-Chloropyrimidine | 1-Hexyne | Pd₂(dba)₃, XPhos, CuI | K₂CO₃ | Dioxane | 100 | 75 |
This table presents generalized conditions for Sonogashira reactions on related heterocyclic systems and serves as a predictive model for the reactivity of ethyl 7-halo-1,8-naphthyridine-2-carboxylate.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, providing a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.
The application of the Buchwald-Hartwig amination to ethyl 7-halo-1,8-naphthyridine-2-carboxylate allows for the introduction of a wide range of amino substituents at the 7-position. These amino-derivatives are of significant interest in drug discovery due to the prevalence of the arylamine motif in pharmacologically active molecules.
Research has demonstrated the feasibility of C-N bond formation on the 1,8-naphthyridine scaffold. For instance, the synthesis of ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate has been reported, showcasing a successful amination at the 7-position. organic-chemistry.org The reaction conditions for the Buchwald-Hartwig amination are highly dependent on the nature of the amine, the aryl halide, the choice of palladium precursor, the phosphine (B1218219) ligand, and the base. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a variety of phosphine ligands such as BINAP, Xantphos, or bulky biaryl phosphine ligands developed by Buchwald and others. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically employed.
Table 2: Research Findings on the Amination of Naphthyridine Scaffolds
| Entry | Naphthyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 7-Chloro-2-methyl-1,8-naphthyridine | Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | researchgate.net |
| 2 | 4-Bromo-1,8-naphthalimide | Piperidine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 80 | 90 | researchgate.net |
| 3 | 7-Pivaloylamino-naphthyridine-2-carbaldehyde | - | (Synthesis from amino precursor) | - | - | - | 82 | organic-chemistry.org |
This table presents data from related amination reactions on naphthyridine and naphthalimide systems, providing insight into potential conditions for the amination of ethyl 7-halo-1,8-naphthyridine-2-carboxylate.
The successful derivatization of the 1,8-naphthyridine ring system via Sonogashira and Buchwald-Hartwig coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in various fields of chemical and biological sciences. The strategic application of these powerful synthetic tools on substrates like this compound is crucial for the development of new therapeutics and functional materials.
Computational and Theoretical Investigations of Ethyl 1,8 Naphthyridine 2 Carboxylate and Its Derivatives
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals is fundamental to a molecule's chemical behavior, and theoretical models are essential for elucidating this arrangement. For 1,8-naphthyridine (B1210474) derivatives, molecular orbital theory helps in understanding their electronic properties and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily excited. Theoretical studies on various 1,8-naphthyridine derivatives have shown that their electronic properties and HOMO-LUMO gap can be tuned by introducing different substituent groups. nih.govresearchgate.net For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap and altered reactivity. nih.govresearchgate.net
Quantum chemical parameters for related heterocyclic compounds are often calculated to predict their stability and activity. researchgate.net
Table 1: Calculated Quantum Chemical Properties of a Representative Heterocyclic Compound This table presents example data for a related compound to illustrate the parameters derived from computational analysis.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.127 |
| ELUMO | -3.768 |
| Energy Gap (ΔE) | 2.359 |
| Chemical Potential (μ) | -4.947 |
| Chemical Hardness (η) | 1.179 |
| Chemical Softness (S) | 0.848 |
| Electrophilicity Index (ω) | 5.754 |
Source: Illustrative data based on findings for similar heterocyclic structures. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is a powerful tool for predicting the outcomes of various chemical reactions, including cycloadditions and nucleophilic additions. wikipedia.orgacs.org
According to FMO theory, a chemical reaction is favorable when the interacting orbitals have a small energy difference and a significant overlap. wikipedia.org For a molecule like Ethyl 1,8-naphthyridine-2-carboxylate, the theory can predict its behavior in reactions. The nitrogen atoms in the naphthyridine ring make the system electron-deficient, influencing the energy and localization of the LUMO. This suggests that the molecule would be susceptible to nucleophilic attack. The distribution of the HOMO and LUMO across the molecule determines the regioselectivity of such reactions. For large molecular systems, where frontier orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, providing detailed information about molecular properties from first principles. rsc.orgnih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to study 1,8-naphthyridine derivatives. researchgate.netnih.gov
Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of many-body systems. mdpi.com It is widely used to optimize the geometry of molecules, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.gov For 1,8-naphthyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov
These geometric parameters are crucial for understanding the molecule's stability and steric properties. The optimized geometry from DFT calculations serves as the foundation for further analysis, including the calculation of vibrational frequencies and electronic properties like the HOMO-LUMO gap. researchgate.netias.ac.in Studies have shown that the calculated structures and properties often show good agreement with experimental data from techniques like X-ray crystallography. ias.ac.in
Table 2: Illustrative Optimized Geometrical Parameters from DFT Calculations This table provides an example of the type of data obtained from DFT geometry optimization for a heterocyclic system.
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| N1-C2 Bond Length | 1.375 |
| C2-C3 Bond Length | 1.410 |
| C4-N8 Bond Length | 1.380 |
| N1-C2-C3 Bond Angle | 121.5 |
| C3-C4-N8 Bond Angle | 119.8 |
Source: Representative data based on DFT studies of similar N-heterocycles.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for simplification. nih.gov These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Configuration Interaction (CI), provide a highly accurate description of the electronic structure. aps.orgaps.org
For complex molecules like 1,8-naphthyridine derivatives, ab initio calculations can be computationally intensive but offer a detailed characterization of the electronic states, including ground and excited states. aps.orgaps.org This is particularly important for understanding the photophysical properties of these compounds, such as their absorption and emission spectra. By accurately calculating the energies of different electronic configurations, these methods can predict electronic transitions and help interpret experimental spectroscopic data. aps.orgacs.org
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time. nih.gov
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com For derivatives of this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as its interaction with a protein target. nih.gov These simulations track the trajectory of the molecule, providing insights into its flexibility, conformational stability, and intermolecular interactions. nih.govnih.gov This information is invaluable in fields like drug design, where understanding how a ligand binds to a receptor is crucial. nih.gov
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the chemical reactivity and selectivity of this compound and its analogs. These studies analyze the electronic properties of the molecules to forecast their behavior in chemical reactions and biological environments. researchgate.net
The electronic and steric characteristics of a molecule significantly influence its biological activity. researchgate.net By calculating the distribution of electron density within the molecule, researchers can identify key properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and molecular stability. researchgate.net
For instance, theoretical studies on 1,8-naphthyridine derivatives have utilized DFT calculations at the B3LYP/6-31G(d) level to analyze their electronic properties and relate them to cytotoxic activity. researchgate.net Such analyses help in understanding how different substituents on the naphthyridine ring alter the molecule's electronic landscape. Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the electrophilicity of the molecule, potentially enhancing its interactions with nucleophilic sites on biological targets like DNA or enzyme active sites. researchgate.net Conversely, electron-donating groups can modulate binding affinity in other ways. researchgate.net These computational predictions guide the synthesis of derivatives with tailored reactivity and selectivity for specific biological targets. researchgate.net
In Silico Principles for Ligand Design and Molecular Interactions
In silico techniques are foundational to modern ligand design, providing a cost-effective and efficient pathway for identifying promising drug candidates. researchgate.netnih.gov These computational approaches allow researchers to design and screen virtual libraries of compounds, predicting their pharmacokinetic properties and binding modes before they are synthesized in the lab. researchgate.netrsc.org The process often begins with a lead compound, such as a derivative of this compound, which is then systematically modified to enhance its interaction with a biological target and improve its drug-like properties. orientjchem.org
The core principle involves using the molecular structure to predict therapeutic utility. nih.gov By combining different pharmacophoric units from known biological structures, new molecular frameworks can be designed through a strategy known as molecular hybridization. nih.gov For example, recognizing the anti-tubercular importance of the 1,8-naphthyridine, piperazine (B1678402), and benzamide (B126) scaffolds, researchers have computationally combined these frameworks to design novel, potent agents. nih.gov This rational design process is often supported by software that predicts biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ensuring that synthesized compounds have a higher probability of success in later stages of drug development. nih.govresearchgate.net
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. researchgate.netnih.gov This method elucidates the binding mode by calculating the binding affinity, typically expressed as a docking score or binding energy, and visualizing the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net For derivatives of 1,8-naphthyridine, molecular docking has been extensively used to understand their mechanism of action against a wide array of biological targets.
Studies have successfully docked 1,8-naphthyridine derivatives into the active sites of various proteins to explain their biological activity. For example, derivatives have been evaluated as potential antagonists for the human A2A adenosine (B11128) receptor, which is a target for Parkinson's disease. nih.gov Similarly, docking studies have been performed to understand the binding of these compounds to the H1 receptor for antihistaminic effects, DNA gyrase for antibacterial activity, and topoisomerase II for anticancer applications. researchgate.netijpsonline.comscite.ai
In a study targeting the A2A receptor, derivatives showed excellent binding efficiency, with compounds like 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) and N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) exhibiting high docking scores and favorable binding energies. nih.gov Another investigation focused on topoisomerase II showed a derivative fitting well into the active site, forming multiple hydrogen bonds with both the protein and DNA segments, indicating a DNA intercalating mechanism. researchgate.net
Table 1: Molecular Docking Results for 1,8-Naphthyridine Derivatives
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interactions/Findings | Source |
|---|---|---|---|---|---|
| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | Human A2A Adenosine Receptor | -8.407 | -56.60 (MMGBSA dG bind) | Predicted to act as an A2A receptor antagonist. | nih.gov |
| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | Human A2A Adenosine Receptor | -8.562 | -64.13 (MMGBSA dG bind) | Binding energy comparable to the bound ligand. | nih.gov |
| Unspecified Derivative | Topoisomerase II (PDB ID: 4FM9) | - | -95.16 | Forms 8 hydrogen bonds with protein and DNA, suggesting DNA intercalation. | researchgate.net |
| Compound ANA-12 | Enoyl-ACP reductase (InhA) from M. tuberculosis (PDB ID: 4TZK) | - | - | Shows strong binding pattern in the active site. | rsc.org |
Pharmacophore modeling is a crucial aspect of ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore represents the key molecular interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
The design of novel 1,8-naphthyridine derivatives often relies on identifying and combining pharmacophoric features from different active molecules. orientjchem.orgnih.gov For instance, the 1,8-naphthyridine nucleus itself is a well-established pharmacophore found in many antibacterial agents known as quinolones, which act as DNA gyrase inhibitors. orientjchem.org In designing new derivatives, researchers modify the core structure, such as at the C3 carboxylic acid end, to create hybrid molecules that retain the essential pharmacophoric features for antibacterial activity while introducing new functionalities to overcome resistance or improve potency. orientjchem.org
This approach is exemplified in the development of new anti-tubercular agents, where the 1,8-naphthyridine scaffold was strategically combined with piperazine and benzamide moieties—all of which are known pharmacophores for anti-mycobacterial activity. nih.gov By arranging these pharmacophoric features onto a unified scaffold, researchers can design novel structures with a high probability of interacting effectively with the desired biological target. nih.govorientjchem.org This method, often used in conjunction with docking studies and ADME predictions, provides a comprehensive in silico strategy for identifying the key structural attributes required for potent and selective biological activity. nih.govrsc.org
Advanced Structural and Spectroscopic Characterization of Naphthyridine Compounds
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and conformational details. It also reveals the nature of intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking.
While a specific crystal structure for the parent Ethyl 1,8-naphthyridine-2-carboxylate was not detailed in the surveyed literature, the analysis of a closely related derivative, Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate , offers significant insight into the structural characteristics of this class of compounds. nih.govresearchgate.net The crystal structure of this derivative shows a nearly planar 1,8-naphthyridine (B1210474) ring system, with a dihedral angle of just 1.47(6)° between the two pyridine (B92270) rings. nih.govresearchgate.net In the crystal lattice, the molecules are interconnected through a network of N—H···O, O—H···N, and C—H···O hydrogen bonds, forming two-dimensional sheets. nih.govresearchgate.net This demonstrates the importance of hydrogen bonding in dictating the supramolecular assembly of substituted 1,8-naphthyridines. Single crystal X-ray diffraction is also a powerful tool for gaining a deeper understanding of the structures of more complex 1,8-naphthyridine derivatives. nih.govrsc.org
Table 1: Crystal Data for a Representative Derivative, Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₉N₃O₃·1.5H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 30.7759 (7) |
| b (Å) | 7.2406 (2) |
| c (Å) | 16.9271 (4) |
| β (°) | 120.009 (1) |
| Volume (ų) | 3266.32 (14) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
Advanced Nuclear Magnetic Resonance (NMR) Techniques
NMR spectroscopy is a cornerstone of chemical analysis for elucidating molecular structures in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) techniques are often necessary for the complete and unambiguous assignment of all signals in complex heterocyclic systems like this compound. researchgate.netipb.pt
For a molecule like this compound, a combination of 2D NMR experiments would be employed for full spectral assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity of the protons on the naphthyridine ring (e.g., H-3 to H-4, and H-5 to H-6 to H-7) and within the ethyl group (CH₂ to CH₃).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom in the naphthyridine ring and the ethyl ester group by linking it to its attached proton. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
| 2 | ~165 (C=O), ~150 (Ring C) | - | HMBC to H-3, H-4, Ethyl CH₂ |
| 3 | ~122 | ~8.3 (d) | COSY to H-4; HMBC to C-2, C-4, C-4a |
| 4 | ~138 | ~8.4 (d) | COSY to H-3; HMBC to C-2, C-3, C-4a, C-5 |
| 4a | ~125 | - | HMBC to H-3, H-4, H-5 |
| 5 | ~123 | ~7.6 (dd) | COSY to H-6, H-7; HMBC to C-4, C-4a, C-6, C-7 |
| 6 | ~129 | ~8.2 (dd) | COSY to H-5, H-7; HMBC to C-5, C-7, C-8 |
| 7 | ~153 | ~9.1 (dd) | COSY to H-5, H-6; HMBC to C-5, C-6, C-8, C-8a |
| 8 | ~155 | - | HMBC to H-6, H-7 |
| 8a | ~140 | - | HMBC to H-4, H-5, H-7 |
| Ethyl -CH₂- | ~62 | ~4.5 (q) | COSY to Ethyl CH₃; HMBC to Carbonyl C, C-2, Ethyl CH₃ |
| Ethyl -CH₃ | ~14 | ~1.4 (t) | COSY to Ethyl CH₂; HMBC to Ethyl CH₂ |
Note: These are predicted values based on known substituent effects on naphthyridine and related heterocyclic systems. Actual values may vary.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that provide information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. kau.edu.sa
NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other (typically <5 Å). For this compound, a key application would be to determine the preferred conformation of the ethyl ester substituent relative to the naphthyridine plane. A NOE/ROE correlation between the ethyl CH₂ protons and the H-3 proton on the naphthyridine ring would provide direct evidence for their spatial proximity. The choice between NOESY and ROESY depends on the molecular weight of the compound; ROESY is often preferred for medium-sized molecules where the standard NOE may be close to zero. columbia.edu These experiments are invaluable for establishing the stereochemistry and conformation of more complex or substituted naphthyridine derivatives. ipb.pt
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the molecule, corresponding to the promotion of electrons to higher energy orbitals (electronic transitions). Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited state.
The 1,8-naphthyridine core is a chromophore that exhibits characteristic π→π* and n→π* transitions. The absorption and emission properties are sensitive to substitution and solvent environment. For this compound, the naphthyridine ring system is the primary chromophore. While some simple 1,8-naphthalimides are only weakly fluorescent, many 1,8-naphthyridine derivatives are known to exhibit intense blue fluorescence. rsc.orgrsc.org The photophysical properties of a flexible bis(7-methyl-1,8-naphthyridine-2-ylamino)methane ligand, for example, show intense blue fluorescent emissions with a maximum wavelength (λmax) in the range of 380–410 nm in various solvents. rsc.org The introduction of the carboxylate group can influence the electronic structure and thus the photophysical properties.
Table 3: Representative Photophysical Data for Related Naphthyridine Derivatives
| Compound Class | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
| Substituted 1,8-Naphthalimides | Varies | ~400-500 | Up to 0.8 | rsc.org |
| bis(7-methyl-1,8-naphthyridin-2-ylamino)methane | Not specified | 380-410 (in solution) | Not specified | rsc.org |
Mechanistic Investigations using Spectroscopic Monitoring
Spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. For reactions involving this compound, methods like UV-Vis and NMR spectroscopy can be employed to follow the transformation of reactants into products.
For instance, the hydrolysis of the ester group to form 1,8-naphthyridine-2-carboxylic acid could be monitored using several methods:
NMR Spectroscopy: By taking time-course NMR spectra of the reaction mixture, one can observe the disappearance of the signals corresponding to the ethyl group (the quartet at ~4.5 ppm and triplet at ~1.4 ppm) and the appearance of new signals corresponding to the product. The integration of these signals over time allows for the determination of reaction rates. This approach has been used to monitor the derivatization of carboxylates. nih.gov
UV-Vis Spectroscopy: If the product, 1,8-naphthyridine-2-carboxylic acid, has a significantly different UV-Vis absorption spectrum from the starting ester, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength over time. Changes in the electronic structure upon converting the ester to a carboxylic acid would likely shift the absorption maxima.
These spectroscopic monitoring techniques are crucial for optimizing reaction conditions and understanding the underlying mechanisms of reactions involving the 1,8-naphthyridine scaffold. nih.gov
Applications in Coordination Chemistry and Materials Science
Role of Naphthyridine Derivatives as Ligands in Metal Complexes
Derivatives of 1,8-naphthyridine (B1210474) are widely employed as ligands in the synthesis of metal complexes. The rigid nature of the naphthyridine backbone and the ability to functionalize it at various positions allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. tandfonline.com This modularity has led to an expanding interest in their use for creating bimetallic systems with applications in catalysis and materials science. tandfonline.comescholarship.org
The arrangement of the two nitrogen atoms in the 1,8-naphthyridine core is optimal for the chelation of a wide array of metal cations. researchgate.net This structural feature facilitates the formation of stable metallacycles. Naphthyridine-based ligands can adopt various coordination modes, the most notable of which is the ability to bridge two metal centers. In bimetallic complexes, these ligands can support different binding modes, such as the μ-(κ¹-N,κ¹-N') bridging mode, where each nitrogen atom coordinates to a different metal center. flinders.edu.au This flexibility allows for the creation of complexes with variable metal-metal distances and unique geometries, which is essential for cooperative reactivity between the metal centers. researchgate.net
The synthesis of metal complexes using 1,8-naphthyridine-based ligands typically involves the reaction of the ligand with a suitable metal precursor. For instance, proton-responsive palladium and platinum complexes have been synthesized by the complexation of PdCl₂ or PtCl₂(COD) with a 1,8-naphthyridine ligand. nih.gov Similarly, dicopper(I) complexes can be prepared by reacting a dinucleating naphthyridine ligand with two equivalents of a copper(I) source like [Cu(NCMe)₄][PF₆]. tandfonline.com
Table 1: Examples of Synthesized Naphthyridine-Metal Complexes and Characterization Methods
| Complex Type | Metal Centers | Ligand Type | Synthetic Precursors | Characterization Techniques |
|---|---|---|---|---|
| Monometallic Pincer Complex | Pd | Naphthyridinone-type | PdCl₂, ⁱPrPONNHO | NMR Spectroscopy, X-ray Diffraction |
| Bimetallic Bridged Complex | Pd(II)-Pd(II) | μ-(κ¹-N,κ¹-N') bridging | [PdCl₂(ⁱPrPONNHO)], NEt₃ | X-ray Diffraction |
| Bimetallic Bridged Complex | Cu(I)-Cu(I) | Dinucleating DPEN | [Cu(NCMe)₄][PF₆], DPEN | Mass Spectrometry, NMR Spectroscopy |
Data synthesized from multiple sources. tandfonline.comflinders.edu.aursc.org
Metal complexes incorporating 1,8-naphthyridine ligands have shown significant promise in catalysis. The unique electronic environment and the potential for metal-metal cooperativity can lead to enhanced catalytic activity and selectivity. tandfonline.com
Palladium complexes featuring 1,8-naphthyridine functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts in C-C bond formation reactions. rsc.org These complexes have demonstrated activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions, which are fundamental transformations in organic synthesis for creating carbon-carbon bonds. rsc.org For example, a dipalladium complex bridged by two NHC-naphthyridine units was active for the Suzuki-Miyaura coupling of aryl bromides. rsc.org
Furthermore, bimetallic complexes supported by naphthyridine ligands are effective in C-H bond activation. Dicopper(I) complexes, for instance, can engage in the C-H activation of terminal alkynes. acs.org This reactivity is a key step in many catalytic cycles, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.org The design of templates based on other heterocyclic systems has also been a successful strategy for achieving distal C-H functionalization. dmaiti.com
The 1,8-naphthyridine scaffold is particularly well-suited for the construction of bimetallic complexes, where two metal centers are held in close proximity. tandfonline.comdigitellinc.com This structural feature is common in many effective catalysts and metalloenzyme active sites. acs.org The rigid naphthyridine framework helps to facilitate interactions between the metals, which can enhance reactivity and enable cooperative activation of substrates. tandfonline.com
The synthesis of bimetallic complexes can be achieved through stepwise routes. For example, deprotonation of a monometallic palladium(II) or platinum(II) complex containing a proton-responsive naphthyridine ligand can induce a switch in the ligand's coordination from mono- to dinucleating, resulting in the formation of a bimetallic structure. flinders.edu.aunih.gov These bimetallic complexes can exhibit interesting structural features, such as long metal-metal distances and distorted geometries, to accommodate the preferred coordination environment of each metal center. flinders.edu.au Dicopper(I) complexes are particularly noteworthy for their versatility and have been shown to support a variety of bridging ligands and engage in important bond activation chemistry. tandfonline.comacs.org
Table 2: Structural Data for Bimetallic Naphthyridine Complexes
| Complex | Metal Centers | Metal-Metal Distance (Å) | Ligand Bridging Mode | Key Structural Feature |
|---|---|---|---|---|
| [Pd₂Cl₂(tBuPONNO)₂] | Pd(II)···Pd(II) | 3.2587(5) | μ-(κ¹-N,κ¹-N') | Square planar geometry at each metal center |
| [Pt₂Cl₂(tBuPONNO)₂] | Pt(II)···Pt(II) | 3.2108(8) | μ-(κ¹-N,κ¹-N') | Metal atoms displaced from the naphthyridine plane |
Data synthesized from multiple sources. researchgate.netflinders.edu.au
Applications in Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structural and electronic features of 1,8-naphthyridine derivatives make them attractive building blocks for the construction of supramolecular architectures. researchgate.net
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, are the driving forces behind molecular self-assembly. bohrium.commdpi.com The nitrogen atoms within the 1,8-naphthyridine core can act as hydrogen bond acceptors, enabling the formation of predictable and stable supramolecular structures. mdpi.com
The interplay between different non-covalent forces dictates the self-assembly of molecules into well-defined layers or complex architectures. bohrium.com For instance, hydrogen bonds can significantly affect the electronic structure of the molecules involved in the assembly. bohrium.com While specific studies on the self-assembly of Ethyl 1,8-naphthyridine-2-carboxylate are not detailed, the general principles of supramolecular chemistry suggest that its naphthyridine core and carboxylate group provide sites for engaging in various non-covalent interactions. These interactions are crucial for the bottom-up fabrication of functional materials and for molecular recognition processes. researchgate.netnih.gov Small molecules can interact with biological macromolecules like DNA through non-covalent mechanisms such as intercalation, groove binding, and electrostatic interactions, highlighting the importance of these forces in biological systems. mdpi.com
Host-Guest Chemistry with Naphthyridine Scaffolds
The 1,8-naphthyridine ring system, a key component of this compound, serves as a versatile building block in the field of supramolecular and host-guest chemistry. The arrangement of its two nitrogen atoms creates a convergent hydrogen-bonding site, making it an effective unit for the recognition and binding of complementary guest molecules. This has led to the development of various synthetic receptors.
One notable application involves the creation of "molecular tweezers" and "clips" where two naphthyridine units are connected by a spacer. These constructs can encapsulate guest molecules that possess complementary hydrogen-bonding sites, such as ureas and amides. The binding strength and selectivity of these host systems can be fine-tuned by modifying the nature of the spacer and the substituents on the naphthyridine rings.
Furthermore, the 1,8-naphthyridine scaffold has been integral to the design of abiotic foldamers. These are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking the folding patterns of natural biopolymers like proteins and nucleic acids. The defined geometry and hydrogen-bonding capabilities of the naphthyridine unit help to direct the folding process, leading to the formation of stable helical and sheet-like structures. These folded architectures can create specific cavities and channels, enabling them to function as hosts for smaller guest molecules.
Potential in Functional Materials Science
The unique electronic and photophysical properties of the 1,8-naphthyridine core, which can be further modified by substituents like the ethyl carboxylate group, make it a promising candidate for various applications in functional materials science.
The 1,8-naphthyridine framework is an electron-deficient system, a desirable characteristic for host materials and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs). The presence of the nitrogen atoms allows for efficient electron injection and transport, which can lead to improved device performance and efficiency.
Coordination of the naphthyridine nitrogen atoms to metal centers, particularly heavy metals like iridium(III) and platinum(II), has been a successful strategy for creating highly luminescent phosphorescent complexes. These complexes can exhibit high quantum yields and tunable emission colors, making them suitable for use as emitters in OLEDs. The ester group in this compound can be further functionalized to tune the electronic properties of the ligand and, consequently, the photophysical properties of the resulting metal complex.
Below is a table summarizing the luminescence properties of some 1,8-naphthyridine-based metal complexes.
| Complex | Emission Color | Quantum Yield (%) | Application Area |
| Iridium(III) bis(2-phenylpyridine)(1,8-naphthyridine-2-carboxamide) | Green | ~25 | OLED Emitter |
| Platinum(II) (1,8-naphthyridine-2-carboxylate)(acetylacetonate) | Blue-Green | ~15 | OLED Emitter |
| Europium(III) tris(1,8-naphthyridine-2-carboxylate) | Red | ~30 | Luminescent Probe |
Note: The data in this table is illustrative and represents typical values found in the literature for similar classes of compounds.
The inherent photoreactivity of the 1,8-naphthyridine ring system has been explored in the context of photoactive materials. Upon ultraviolet (UV) irradiation, naphthyridine derivatives can undergo photochemical reactions, such as [2+2] cycloadditions, when suitably positioned in a crystal lattice or a polymer matrix. This property can be harnessed for applications in photolithography and data storage.
Furthermore, the ability of the 1,8-naphthyridine unit to act as a photosensitizer has been investigated. By absorbing light energy and transferring it to other molecules, it can initiate photochemical processes. This is particularly relevant in the development of systems for artificial photosynthesis and photocatalysis, where light energy is used to drive chemical reactions. The ethyl carboxylate group can influence the excited-state properties of the molecule, affecting the efficiency of these energy transfer processes. Research in this area continues to explore the potential of tailored 1,8-naphthyridine derivatives in light-driven applications.
Future Research Directions and Challenges in Naphthyridine Chemistry
Development of Novel and Efficient Synthetic Methodologies
While classical methods like the Friedländer synthesis remain valuable, the future of naphthyridine chemistry lies in the development of more efficient, sustainable, and versatile synthetic protocols. nih.govacs.org A significant challenge is the frequent need for harsh reaction conditions, expensive metal catalysts, and hazardous organic solvents in many existing procedures. nih.govacs.org
Future research will likely focus on:
Greener Synthesis: There is a growing emphasis on developing environmentally benign methods. This includes the use of water as a solvent, which is cost-effective, safe, and abundant. nih.govrsc.org For instance, a greener, one-pot Friedländer condensation for synthesizing substituted 1,8-naphthyridines has been demonstrated using the biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst in water, achieving excellent yields and allowing for easy separation of the catalyst and products. acs.orgnih.gov
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer high atom economy and efficiency. springerprofessional.deresearchgate.net A facile three-component condensation of 2-aminopyridines, an aldehyde, and a compound like methyl/ethyl cyanoacetate (B8463686) (a close analogue to the core structure of Ethyl 1,8-naphthyridine-2-carboxylate) can produce 1,8-naphthyridine (B1210474) derivatives under mild, room-temperature conditions. organic-chemistry.org Developing novel MCRs will enable the rapid generation of diverse libraries of naphthyridine compounds.
Catalyst Innovation: The design of novel catalysts is crucial. This includes the use of metal-organic frameworks (MOFs) as efficient heterogeneous catalysts that can be easily recovered and reused. researchgate.net Additionally, metal-free catalysts, such as N-bromosulfonamides or highly reactive organic catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), are being explored to promote regioselective synthesis. organic-chemistry.org
Alternative Energy Sources: The use of microwave irradiation and sonochemistry has been shown to improve reaction rates and yields in the synthesis of 2-phenyl-1,8-naphthyridine (B10842077) derivatives, highlighting the potential of non-traditional energy sources to drive reactions more efficiently. ekb.eg
Exploration of Underutilized Reaction Pathways and Derivatization Strategies
Beyond the initial synthesis of the naphthyridine core, the ability to selectively functionalize it is paramount for creating new molecules with tailored properties. While modifications at various positions of the 1,8-naphthyridine ring have been explored, there remains significant scope for discovering new derivatization strategies.
Key future directions include:
C-H Bond Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more step-economical. Developing new catalytic systems that can selectively activate and functionalize the C-H bonds of the 1,8-naphthyridine core at various positions will be a major area of research.
Post-Synthetic Modification: Creating robust methods for the late-stage derivatization of complex naphthyridine-containing molecules is a significant challenge. This would allow for the rapid diversification of lead compounds. For example, developing selective reactions on the pre-formed core of an this compound would be highly valuable.
Novel Cyclization Strategies: Research into new ways to form the heterocyclic rings is ongoing. A copper(II) triflate-catalyzed protocol involving the hydroamination of terminal alkynes followed by a Friedländer-type condensation represents an alternative to traditional methods. researchgate.net Exploring ring expansion reactions, for instance from substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also presents a novel pathway to the 1,8-naphthyridine scaffold. researchgate.net
Bioisosteric Replacement: To improve properties of lead compounds, replacing certain functional groups with bioisosteres is a common strategy. In one study, a triazole group on a naphthyridine core was replaced with an amide to circumvent synthetic challenges and toxicity issues, demonstrating a pragmatic approach to derivatization. researchgate.net
Advanced Computational Modeling for Rational Design and Property Prediction
In silico methods are becoming indispensable tools in chemical research, accelerating the discovery process and reducing experimental costs. researchgate.net For 1,8-naphthyridine chemistry, computational modeling offers a powerful way to predict molecular properties and guide synthetic efforts.
Future applications in this area will involve:
Density Functional Theory (DFT) Calculations: DFT is increasingly used to understand the electronic structure, stability, and reactivity of naphthyridine derivatives. dntb.gov.ua It can help elucidate reaction mechanisms, as demonstrated in the choline hydroxide-catalyzed Friedländer reaction where DFT and noncovalent interaction (NCI) analysis confirmed the pivotal role of hydrogen bonds. nih.gov Such calculations can also predict spectroscopic properties, which can be correlated with experimental data. dntb.gov.ua
Molecular Docking and Dynamics: In medicinal chemistry, molecular docking is used to predict the binding modes of naphthyridine derivatives with biological targets like enzymes or receptors. rsc.orgnih.gov For example, docking studies have been used to evaluate 1,8-naphthyridine derivatives as potential antagonists for the Adenosine (B11128) A2A receptor and as inhibitors of the Mycobacterium tuberculosis InhA enzyme. nih.govnih.gov Molecular dynamics (MD) simulations can further assess the stability of these interactions over time. rsc.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties of new compounds is crucial in drug discovery. acs.org In silico tools can calculate properties based on Lipinski's "Rule of Five" and other descriptors to assess the drug-likeness of novel 1,8-naphthyridine derivatives before they are synthesized. acs.orgnih.gov
| Computational Method | Application | Example Compound/Target | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties | Friedländer reaction intermediates | nih.gov |
| Molecular Docking | Prediction of binding affinity and mode to biological targets | 1,8-Naphthyridine derivatives targeting Adenosine A2A receptor | nih.gov |
| Molecular Dynamics (MD) Simulation | Assessment of binding stability of ligand-protein complexes | ANA-12 with Enoyl-ACP reductase (InhA) | rsc.org |
| ADMET Prediction | In silico evaluation of drug-likeness and pharmacokinetic properties | Substituted 1,8-naphthyridine molecules | acs.org |
Integration with Flow Chemistry and Automation for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and reproducibility. sci-hub.se Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers solutions to many of these issues and represents a paradigm shift for the synthesis of heterocycles. springerprofessional.demdpi.com
Challenges and opportunities in this domain include:
Enhanced Efficiency and Safety: Flow reactors provide superior heat and mass transfer, allowing for rapid and safe execution of highly exothermic or fast reactions. uc.pt This technology is particularly suitable for generating valuable heterocyclic structures, including those based on the 1,8-naphthyridine core. mdpi.com
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time, which is a significant advantage over traditional batch processes that require larger vessels and can introduce new safety concerns. uc.pt The gram-scale synthesis of 1,8-naphthyridines has already been demonstrated, and flow chemistry offers a clear path to even larger quantities. nih.gov
Automated Synthesis: The combination of flow chemistry with robotics and artificial intelligence opens the door to automated synthesis platforms. uc.pt Such systems can perform multi-step syntheses, including in-line purification, without manual intervention, dramatically accelerating the discovery and optimization of new chemical entities. uc.pt
Accessing New Reaction Conditions: Flow reactors can operate at temperatures and pressures that are difficult or unsafe to achieve in batch reactors. This capability can unlock new reaction pathways and improve yields for challenging transformations in naphthyridine synthesis.
| Advantage | Description | Reference |
|---|---|---|
| Improved Safety | Small reaction volumes and superior heat transfer minimize risks associated with exothermic reactions. | uc.pt |
| Enhanced Control | Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and reproducibility. | mdpi.com |
| Scalability | Production can be increased by extending run time rather than increasing reactor size, simplifying scale-up. | uc.pt |
| Automation | Enables multi-step, automated synthesis with in-line purification, accelerating research and development. | uc.pt |
Design of Next-Generation Ligands for Catalysis and Materials Science
The 1,8-naphthyridine core, with its two nitrogen atoms held in a specific geometry, is an excellent binucleating ligand, capable of binding two metal centers in close proximity. researchgate.netwikipedia.org This property makes its derivatives, such as this compound, highly promising for applications in catalysis and materials science.
Future research will focus on:
Novel Catalysts: The unique coordination environment provided by 1,8-naphthyridine ligands can be exploited to design novel bimetallic catalysts. For example, the BPMAN ligand, which is based on the 1,8-naphthyridine scaffold, has been used in binuclear iron catalysts for water oxidation. acs.org The rigidity of the naphthyridine core can influence catalytic activity, and designing ligands with tailored flexibility is a key challenge. acs.org
Fluorescent Materials and Sensors: 1,8-Naphthyridine derivatives often exhibit interesting photophysical properties, including fluorescence. acs.org This has led to their use in developing fluorescent sensors for detecting specific ions and as emitters in organic light-emitting diodes (OLEDs). acs.orgsci-hub.se Future work will involve synthesizing new derivatives with tunable emission wavelengths and improved quantum yields.
Supramolecular Chemistry: The directional binding properties of the 1,8-naphthyridine unit make it an ideal building block for constructing complex metallosupramolecular architectures. researchgate.net These self-assembled structures have potential applications in molecular recognition, host-guest chemistry, and the development of new functional materials.
DNA-Binding Agents: The planar structure of the 1,8-naphthyridine ring allows it to intercalate into DNA. Derivatives have been designed to recognize specific DNA sequences, such as apurinic/apyrimidinic (AP) sites. nih.gov Further development in this area could lead to new diagnostic tools or therapeutic agents that target DNA.
Q & A
Basic: What are the common synthetic routes for Ethyl 1,8-naphthyridine-2-carboxylate derivatives?
This compound derivatives are typically synthesized via multicomponent reactions, condensation of aldehydes with aminopyridines, or catalytic methods. For example, thiamine hydrochloride in ethanol under reflux is used to catalyze ester formation from aldehydes . Green chemistry approaches, such as hydroamination or solvent-free reactions, improve yields (e.g., 82% reported in one study) and reduce environmental impact . Traditional methods may involve halogenation (e.g., bromine substitution) using sodium methoxide or palladium-catalyzed cross-coupling (Suzuki/Heck) for functionalization .
Basic: How is X-ray crystallography applied to determine the structure of naphthyridine derivatives?
X-ray crystallography resolves molecular geometry, hydrogen bonding, and packing motifs. For example, the crystal structure of Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate (C₂₆H₃₃N₃O₅·1.5H₂O) revealed a dihedral angle of 1.47° between pyridine rings and disordered water molecules refined with occupancies of 0.498:0.502 . Software like SHELXTL or SHELXL refines data, handling challenges like twinning or thermal motion . Key parameters include unit cell dimensions (e.g., monoclinic C2/c, a = 30.78 Å) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilizing the lattice .
Advanced: How can researchers resolve contradictions in reaction yields when using different catalysts?
Contradictions in yields often arise from catalyst selectivity, solvent polarity, or reaction kinetics. For instance, thiamine hydrochloride in ethanol may yield 82% for esterification, while Pd(PPh₃)₄ in THF optimizes cross-coupling but requires rigorous anhydrous conditions . Systematic Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading). Comparative studies using HPLC or LC-MS to monitor intermediates help pinpoint inefficiencies, such as competing side reactions or catalyst deactivation .
Advanced: What strategies are effective in interpreting disordered solvent molecules in crystallographic data?
Disordered solvent (e.g., water in sesquihydrate structures) is modeled using partial occupancy refinement and geometric restraints. In one study, a water molecule near a twofold axis was split into two sites (0.498:0.502 occupancy) and constrained with isotropic displacement parameters . Tools like PLATON/SQUEEZE calculate solvent-accessible voids, while omit maps validate electron density. Robust refinement protocols (e.g., riding hydrogen models) minimize overfitting .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl ester δ ~4.4 ppm, aromatic protons δ 7–9 ppm) .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (~3300 cm⁻¹) groups .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 236.65 for Ethyl 2-chloro derivative) .
- XRD : Resolves crystallographic purity and packing .
Advanced: How do computational methods like in silico ADMET predict the pharmacokinetics of naphthyridine derivatives?
In silico tools (e.g., SwissADME, pkCSM) predict solubility, bioavailability, and toxicity. For example, logP values <3 enhance blood-brain barrier penetration, critical for neuroprotective agents like ITH4012 (logP = 2.1) . Molecular docking (AutoDock Vina) identifies binding modes to targets like acetylcholinesterase (e.g., IC₅₀ = 0.8 µM for ITH4012) . PASS analysis forecasts biological activity (e.g., antimicrobial vs. anticancer) based on structural motifs .
Advanced: What are the challenges in correlating in vitro inhibitory activity with in vivo efficacy for acetylcholinesterase inhibitors?
Key challenges include:
- Bioavailability : Poor solubility or metabolism (e.g., cytochrome P450 interactions) reduces plasma concentrations .
- Blood-brain barrier : Polar derivatives (e.g., carboxylates) may not penetrate CNS targets .
- Off-target effects : In vitro assays (e.g., bovine chromaffin cells) may not replicate human enzyme isoforms . Validation requires PK/PD modeling and transgenic animal studies .
Basic: What role do substituents play in the biological activity of naphthyridine compounds?
Substituents dictate target affinity and selectivity. For example:
- Chlorine at C2 : Enhances antibacterial activity (e.g., Ethyl 2-chloro derivative inhibits Gram-positive bacteria) .
- Ethyl ester at C3 : Improves solubility for in vitro assays .
- Pivaloylamino at C7 : Stabilizes hydrogen bonds in enzyme active sites . SAR studies show that electron-withdrawing groups (Cl, NO₂) increase antimicrobial potency .
Advanced: How to design experiments to validate the neuroprotective mechanisms of naphthyridine-based compounds?
- Cellular models : Use SH-SY5Y neuroblastoma cells to assess apoptosis (flow cytometry) and Bcl-2 upregulation (western blot) .
- Calcium imaging : Fura-2 AM detects cytosolic Ca²⁺ changes linked to neuroprotection .
- In vivo models : Murine models of Alzheimer’s (e.g., Aβ25-35 injection) test cognitive improvement via Morris water maze .
- Kinase assays : Evaluate inhibition of tau hyperphosphorylation or amyloidogenic pathways .
Basic: What purification methods are recommended for isolating naphthyridine derivatives post-synthesis?
- Column chromatography : Silica gel (100–200 mesh) with ethyl acetate/petroleum ether (30%) effectively isolates esters .
- Recrystallization : Ethanol/water mixtures purify crystalline products (e.g., mp 168–170°C) .
- HPLC : Reverse-phase C18 columns resolve polar impurities, using acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
